![molecular formula C9H16Cl3NO4S2 B2478036 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide CAS No. 326908-96-7](/img/structure/B2478036.png)
5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide
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Overview
Description
5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide, also known as TTPS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its unique properties. TTPS has been found to exhibit potent antioxidant and anti-inflammatory effects, making it a promising candidate for various biomedical applications.
Scientific Research Applications
- The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . These channels play a crucial role in regulating neuronal excitability and cardiac function. Activation of GIRK channels can have therapeutic implications for conditions like epilepsy, arrhythmias, and pain management.
- Researchers have focused on the discovery, synthesis, and biological characterization of derivatives of this compound. By modifying its structure, they aim to enhance its potency and selectivity as a GIRK1/2 activator . Such efforts contribute to the development of novel drugs targeting potassium channels.
- The study mentioned earlier evaluated compounds derived from this scaffold in tier 1 drug metabolism and pharmacokinetics (DMPK) assays . Some of these compounds exhibited nanomolar potency as GIRK1/2 activators while demonstrating improved metabolic stability compared to existing urea-based compounds . This finding is crucial for drug development.
GIRK Channel Activation
Medicinal Chemistry
Metabolic Stability Enhancement
Mechanism of Action
Target of Action
The primary target of the compound 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation due to the lack of selective and brain-penetrant pharmacological tool compounds .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in the cell’s excitability . This can have various effects at the molecular and cellular level, depending on the specific physiological process involved .
properties
IUPAC Name |
5,5,5-trichloro-N-(1,1-dioxothiolan-3-yl)pentane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl3NO4S2/c10-9(11,12)4-1-2-5-19(16,17)13-8-3-6-18(14,15)7-8/h8,13H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIQJPTXBCZATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)CCCCC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide |
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